Oxoepistephamiersine
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Overview
Description
Oxoepistephamiersine is a complex hasubanan alkaloid that has garnered significant interest in the field of organic chemistry due to its intricate structure and potential applications. This compound is derived from the hasubanan family of alkaloids, which are known for their diverse biological activities and complex molecular frameworks.
Preparation Methods
The synthesis of oxoepistephamiersine involves a series of intricate steps. The starting material is commercially available and inexpensive cyclohexanedione monoethylene acetal. The synthesis features a palladium-catalyzed cascade cyclization reaction to set the tricyclic carbon framework of the desired molecules. This is followed by a regioselective Baeyer-Villiger oxidation and a MeNH₂-triggered skeletal reorganization cascade to construct the benzannulated aza [4.4.3]propellane. Finally, a strategically late-stage regio- and diastereoselective oxidative annulation of sp³ C-H bond forms the challenging tetrahydrofuran ring system and hemiketal moiety in a single step .
Chemical Reactions Analysis
Oxoepistephamiersine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Baeyer-Villiger oxidants.
Reduction: Specific conditions and reagents can reduce certain functional groups within the molecule.
Substitution: Various substitution reactions can be performed on the molecule, depending on the functional groups present.
Cyclization: The synthesis of this compound itself involves a palladium-catalyzed cascade cyclization reaction.
Common reagents used in these reactions include palladium catalysts, Baeyer-Villiger oxidants, and methylamine (MeNH₂). The major products formed from these reactions include the benzannulated aza [4.4.3]propellane and the tetrahydrofuran ring system .
Scientific Research Applications
Oxoepistephamiersine has several scientific research applications:
Chemistry: The compound is used as a model for studying complex organic synthesis and reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive alkaloids.
Mechanism of Action
The mechanism of action of oxoepistephamiersine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various biological molecules, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but its structural features suggest it may interact with enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Oxoepistephamiersine is unique among hasubanan alkaloids due to its specific structural features. Similar compounds include metaphanine, cepharamine, and sinoracutine. These compounds share a common tricyclic framework but differ in their functional groups and specific ring structures. For example, cepharamine features an aza [4.4.3]propellane structure, while sinoracutine has a 6/6/5/5 tetracyclic structure .
Properties
IUPAC Name |
3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,14,18H,8-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLCCHVXIGOAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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